molecular formula C11H14F2N2 B1620848 1-(2,6-Difluorobenzyl)piperazine CAS No. 874774-61-5

1-(2,6-Difluorobenzyl)piperazine

Cat. No.: B1620848
CAS No.: 874774-61-5
M. Wt: 212.24 g/mol
InChI Key: DCUMZROHXKMGAR-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzyl)piperazine is an organic compound with the molecular formula C11H14F2N2 It is a derivative of piperazine, where the piperazine ring is substituted with a 2,6-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,6-Difluorobenzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzyl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperazine ring and difluorobenzyl group. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

  • 1-(2,5-Difluorobenzyl)piperazine
  • 1-(2,4-Difluorobenzyl)piperazine
  • 1-(3,4-Difluorobenzyl)piperazine

Comparison: 1-(2,6-Difluorobenzyl)piperazine is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to other difluorobenzylpiperazine derivatives, it may exhibit different pharmacological properties and chemical behavior .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUMZROHXKMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382310
Record name 1-(2,6-Difluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874774-61-5
Record name 1-(2,6-Difluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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